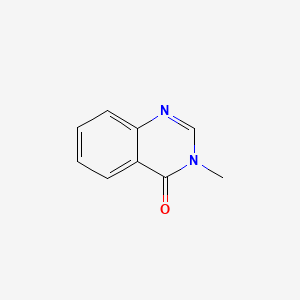

4(3H)-Quinazolinone, 3-methyl-

Description

Contextualization within the Quinazolinone Class of Heterocycles

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that are ubiquitous in a variety of natural products, pharmaceuticals, and agrochemicals. sioc-journal.cn The quinazolinone skeleton is a fused bicyclic system that can exist in two isomeric forms: 2(1H)-quinazolinone and 4(3H)-quinazolinone, with the latter being the more common and extensively studied isomer. acgpubs.org The stability of the quinazolinone nucleus has made it an attractive scaffold for medicinal chemists to introduce various bioactive moieties, leading to the discovery of new potential medicinal agents. researchgate.net

The broader quinazolinone class has been shown to exhibit a wide spectrum of pharmacological activities, including:

Anticancer acgpubs.org

Antimicrobial acgpubs.org

Anti-inflammatory acgpubs.org

Antiviral acgpubs.org

Anticonvulsant tandfonline.com

Antihypertensive omicsonline.org

The 3-methyl-4(3H)-quinazolinone is a specific derivative within this class, and its own biological profile, as well as that of its subsequent derivatives, contributes to the rich and diverse pharmacology of quinazolinones.

Historical Perspectives in Chemical and Biological Research

The history of quinazolinone chemistry dates back to the late 19th century. In 1869, Griess synthesized the first quinazoline (B50416) derivative. researchgate.net However, it was the elucidation of the structure of a quinazolinone alkaloid in the early 1950s that sparked significant interest in the medicinal chemistry of these compounds. acgpubs.org A pivotal moment in the history of synthetic quinazolinones was the synthesis of Methaqualone, a sedative-hypnotic drug, in 1951. researchgate.net This discovery triggered extensive research into the pharmacological properties of quinazolinones and their analogues.

While specific historical research on 3-methyl-4(3H)-quinazolinone is not as extensively documented as the broader class, its importance has grown with the advancement of synthetic methodologies and the increasing demand for novel drug candidates. Modern research has focused on developing more efficient and environmentally friendly "green" synthesis methods for 3-substituted-quinazolin-4(3H)-ones, including the use of deep eutectic solvents and microwave-assisted reactions. tandfonline.com

Research Findings on Derivatives and Biological Activity

Research into 3-methyl-4(3H)-quinazolinone has largely focused on its use as a precursor for more complex derivatives with enhanced biological activities. The methyl group at the 3-position provides a key site for further chemical modification.

A study on the synthesis of novel 2-methyl-3-(1,3,4-thiadiazol-2-yl)-4-(3H) quinazolinones, which uses a derivative of 3-methyl-4(3H)-quinazolinone, demonstrated significant antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, as well as antifungal activity against Candida albicans, Aspergillus niger, and Curvularia lunata. omicsonline.org

Another area of investigation involves the synthesis of hydrazone-containing derivatives. For example, (E)-2-((4-((2-(3,5-dichlorophenyl)hydrazono)methyl)phenoxy)methyl)-3-methylquinazolin-4(3H)-one has shown broad-spectrum antimicrobial activity against plant pathogens such as Xanthomonas oryzae pv. oryzae (Xoo), Pseudomonas syringae pv. actinidiae (Psa), and Xanthomonas axonopodis pv. citri (Xac). sioc-journal.cn

The anticancer potential of 3-methyl-4(3H)-quinazolinone derivatives has also been a subject of research. Studies have indicated that certain derivatives can interfere with cellular processes in cancer cell lines and may induce apoptosis through specific signaling pathways. smolecule.com For instance, some derivatives have been shown to interact with penicillin-binding proteins, which are crucial for bacterial cell wall synthesis, highlighting a potential mechanism for their antibacterial action. smolecule.com

Examples of Biologically Active 3-methyl-4(3H)-Quinazolinone Derivatives

| Derivative | Biological Activity |

| 2-methyl-3-(1,3,4-thiadiazol-2-yl)-4-(3H) quinazolinones | Antibacterial and Antifungal omicsonline.org |

| (E)-2-((4-((2-(3,5-dichlorophenyl)hydrazono)methyl)phenoxy)methyl)-3-methylquinazolin-4(3H)-one | Broad-spectrum antimicrobial against plant pathogens sioc-journal.cn |

| Various derivatives | Anticancer activity through cellular process interference and apoptosis induction smolecule.com |

This table is interactive. Click on the headers to sort.

Structure

2D Structure

3D Structure

Properties

CAS No. |

2436-66-0 |

|---|---|

Molecular Formula |

C9H8N2O |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

3-methylquinazolin-4-one |

InChI |

InChI=1S/C9H8N2O/c1-11-6-10-8-5-3-2-4-7(8)9(11)12/h2-6H,1H3 |

InChI Key |

FJVAQPINJBFBLI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=CC=CC=C2C1=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methyl 4 3h Quinazolinone and Its Derivatives

Conventional Synthetic Routes

Traditional methods for synthesizing 4(3H)-quinazolinones have been well-established, primarily relying on condensation and cyclization reactions. These routes often involve multi-step procedures and the use of organic solvents.

Condensation Reactions Involving Anthranilic Acid Derivatives

A cornerstone in quinazolinone synthesis is the use of anthranilic acid and its derivatives. The Niementowski quinazolinone synthesis, a classic method, involves the condensation of anthranilic acid with amides. acgpubs.orgnih.gov For instance, heating anthranilic acid with an excess of formamide (B127407) at elevated temperatures yields 4(3H)-quinazolinone. acgpubs.org This foundational compound can then be methylated to produce 3-methyl-4(3H)-quinazolinone.

One common approach involves the reaction of anthranilic acid with acetic anhydride (B1165640) to form an N-acylanthranilic acid intermediate, which is then reacted with a primary amine. nih.gov Specifically, to synthesize 2-methyl-3-substituted-quinazolin-4(3H)-ones, anthranilic acid is first cyclized to a benzoxazinone (B8607429) intermediate using acetic anhydride. This intermediate is subsequently reacted with different amines to furnish the desired quinazolinone. tandfonline.com For example, 2-mercapto-3-methyl-3,4-dihydro-4-quinazolinone has been synthesized by heating anthranilic acid and methyl isothiocyanate in a sealed tube. nih.gov

Another variation involves a one-pot, three-component condensation of anthranilic acid, an orthoester (or formic acid), and an amine. ijprajournal.comresearchgate.net Strontium chloride hexahydrate has been shown to be an efficient and recyclable catalyst for this reaction, allowing it to proceed at room temperature under solvent-free conditions. ijprajournal.com A one-step synthesis of 3-aryl-4(3H)-quinazolinones has also been developed by reacting anthranilic acid with triethyl orthoformate in the presence of catalytic sulfuric acid. researchgate.net

| Starting Materials | Reagents/Conditions | Product | Reference |

| Anthranilic acid, Formamide | Heat (150-160°C) | 4(3H)-Quinazolinone | epstem.net |

| Anthranilic acid, Methyl isothiocyanate | Acetic acid, heat (150°C) | 2-mercapto-3-methyl-3,4-dihydro-4-quinazolinone | nih.gov |

| Anthranilic acid, Orthoesters, Amines | SrCl2·6H2O, Room temperature, Solvent-free | 4(3H)-Quinazolinone derivatives | ijprajournal.com |

| Anthranilic acid, Triethyl orthoformate | H2SO4 (catalytic) | 3-Aryl-4(3H)-quinazolinones | researchgate.net |

Benzoxazinone-Mediated Approaches to 4(3H)-Quinazolinones

The use of benzoxazinone intermediates is a prevalent and versatile strategy for accessing a wide range of 3-substituted-4(3H)-quinazolinones. ijprajournal.com This two-step process typically begins with the acylation of anthranilic acid to form a 2-acylaminobenzoic acid, which is then cyclized to the corresponding benzoxazinone, often using a dehydrating agent like acetic anhydride. tandfonline.comresearchgate.net

The isolated benzoxazinone is then reacted with a suitable primary amine, leading to the opening of the oxazinone ring and subsequent cyclization to the desired 4(3H)-quinazolinone. tandfonline.comresearchgate.nettandfonline.com For example, 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives are synthesized by first preparing the benzoxazinone intermediate from anthranilic acid and acetic anhydride. tandfonline.comtandfonline.com This intermediate is then reacted with various amines to yield the final products. tandfonline.comresearchgate.nettandfonline.com This method has been employed in the synthesis of various derivatives, including those with potential antitumor activity. researchgate.net

| Benzoxazinone Intermediate | Amine | Product | Reference |

| 2-Methyl-4H-3,1-benzoxazin-4-one | Various primary amines | 2-Methyl-3-substituted-quinazolin-4(3H)-ones | tandfonline.comtandfonline.com |

| 2-Propyl-4H-3,1-benzoxazinone | Ammonium (B1175870) acetate | 2-Propylquinazolin-4(3H)-one | srce.hr |

| 2-Phenylbenzo[d] nih.govmdpi.comoxazin-4-one | Hydrazine (B178648) hydrate | 3-Amino-2-phenyl-1H-quinazolin-4-one | ijprajournal.com |

Cyclization Strategies of o-Aminobenzamides

An alternative to starting with anthranilic acid is the cyclization of ortho-aminobenzamides. This approach offers a direct route to the quinazolinone core. For instance, 2,3-dihydroquinazolin-4(1H)-one derivatives can be synthesized through the reaction of 2-aminobenzamide (B116534) with various aldehydes. orgchemres.org

More advanced methods involve oxidative cyclization. For example, 4(3H)-quinazolinones can be synthesized in a one-pot reaction by the oxidative heterocyclization of o-aminobenzamides with aldehydes in the presence of an oxidizing agent like potassium permanganate (B83412) (KMnO4). nih.govrsc.org Another efficient method involves the reaction of o-aminobenzamides and styrenes under metal- and catalyst-free conditions, where the styrene (B11656) is oxidized in situ to an aldehyde that then condenses and cyclizes. mdpi.com Copper(I) bromide has also been shown to catalyze the domino reaction of alkyl halides and anthranilamides under air to produce 2-substituted quinazolin-4(3H)-ones. organic-chemistry.org

Green Chemistry Approaches in Synthesis of 3-methyl-4(3H)-Quinazolinone Derivatives

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic protocols. Green chemistry principles, such as the use of non-toxic solvents, energy-efficient reaction conditions, and atom economy, are being increasingly applied to the synthesis of quinazolinones.

Deep Eutectic Solvents (DES)-Mediated Syntheses

Deep eutectic solvents (DESs) have emerged as promising green reaction media due to their low toxicity, biodegradability, low cost, and high solvation capacity. nih.gov They are typically formed by mixing a hydrogen bond donor and a hydrogen bond acceptor. tandfonline.com Choline (B1196258) chloride-based DESs are particularly common. tandfonline.commdpi.com

Several studies have demonstrated the successful use of DESs in the synthesis of quinazolinone derivatives. tandfonline.comnih.govrsc.org For instance, a choline chloride:urea (1:2) DES has been found to be an effective medium for the synthesis of substituted 2-mercaptoquinazolin-4(3H)-ones from anthranilic acids and isothiocyanates, acting as both a solvent and a catalyst. mdpi.com Similarly, 2-methyl-3-substituted-quinazolin-4(3H)-ones have been synthesized in a two-step reaction using a choline chloride:urea DES. tandfonline.comtandfonline.com This approach often leads to good to excellent yields and simplifies the work-up procedure. nih.gov

| DES Composition | Starting Materials | Product | Reference |

| Choline chloride:Urea (1:2) | Anthranilic acid, Phenyl isothiocyanate | 2-Mercapto-3-phenylquinazolin-4(3H)-one | mdpi.com |

| Choline chloride:Urea | 2-Methyl-4H-3,1-benzoxazin-4-one, Various amines | 2-Methyl-3-substituted-quinazolin-4(3H)-ones | tandfonline.comtandfonline.com |

| Lactic acid–choline chloride (1:2) | 2-Aminobenzamide, Aldehydes | Quinazolinone derivatives | nih.gov |

| Oxalic acid–choline chloride (1:1) | 2-Aminobenzamide, Aldehydes | Quinazolinone derivatives | nih.gov |

Microwave-Assisted Synthetic Protocols

Microwave irradiation has become a popular tool in organic synthesis for its ability to significantly reduce reaction times, increase yields, and often lead to cleaner reactions compared to conventional heating. ijarsct.co.inresearchgate.netnih.gov The application of microwave technology to quinazolinone synthesis has been extensively explored. nih.govijarsct.co.in

A rapid, one-pot, solvent-free procedure has been developed for the synthesis of fluorinated 2,3-disubstituted quinazolin-4(3H)-ones by the neat three-component cyclocondensation of anthranilic acid, phenyl acetyl chloride, and substituted anilines under microwave irradiation. researchgate.net In another example, the synthesis of 2,3-disubstituted 3H-quinazolin-4-ones from anthranilic acids, carboxylic acids, and amines was achieved in a one-pot, two-step sequence under microwave conditions. ijprajournal.com The synthesis of 3-substituted-quinazolin-4(3H)-ones from anthranilic acid, amines, and an orthoester has also been efficiently carried out in a microwave reactor. tandfonline.comtandfonline.com The combination of microwave heating with green solvents like water or DES further enhances the environmental credentials of these synthetic routes. rsc.org

| Starting Materials | Conditions | Product | Reference |

| Anthranilic acid, Phenyl acetyl chloride, Substituted anilines | Solvent-free, Microwave | Fluorinated 2,3-disubstituted quinazolin-4(3H)-ones | researchgate.net |

| Anthranilic acid, Carboxylic acids, Amines | Microwave, One-pot, two-step | 2,3-Disubstituted 3H-quinazolin-4-ones | ijprajournal.com |

| Anthranilic acid, Amines, Orthoester | Microwave reactor | 3-Substituted-quinazolin-4(3H)-ones | tandfonline.comtandfonline.com |

| 2-Chloromethyl-3-methylquinazolin-4(3H)-one derivatives, Benzenesulfinic acids | Aqueous medium, Microwave | 2-Substituted quinazoline (B50416) derivatives | rsc.org |

Ionic Liquid Promoted Synthetic Methods

Ionic liquids (ILs) have emerged as green and reusable catalysts and reaction media in organic synthesis, offering several advantages over conventional volatile organic solvents. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com Their use in the synthesis of 4(3H)-quinazolinones has been shown to be highly effective.

One approach involves the one-pot, three-component condensation of anthranilic acid, a carboxylic acid, and an amine in the presence of an ionic liquid like 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMImBF₄) under solvent-free conditions. researchgate.net This method provides high yields of the desired 4(3H)-quinazolinone derivatives. Another strategy utilizes Brønsted acidic ionic liquids, such as 1-(4-sulfonic)-benzyl-3-methylimidazolium hydrogen sulfate (B86663) and N-(4-sulfonic)-benzyl-pyridium hydrogen sulfate, as both catalyst and reaction medium for the three-component, one-pot synthesis of 2-substituted-4(3H)-quinazolinones under microwave irradiation. sioc-journal.cn This combination of microwave assistance and ionic liquids significantly reduces reaction times to as little as six minutes, with yields ranging from 81% to 95%. sioc-journal.cn

Furthermore, the reaction of 2-aminobenzamide with substituted aroyl chlorides in the presence of acidic ionic liquids like 1-(4-sulfonic acid)butylpyridinium hydrogen sulfate and 3-methyl-1-(4-sulfonic acid)butylimidazolium hydrogen sulfate has been reported to produce 4(3H)-quinazolinones in excellent yields. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The reusability of these ionic liquids makes the process more economical and environmentally friendly. openmedicinalchemistryjournal.com For instance, 1-butyl-3-methylimidazolium bromide ([bmim]Br) has been successfully used as a recyclable medium for the three-component synthesis of 3-(2′-benzothiazolo)-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzothiazole, isatoic anhydride, and an aldehyde. academie-sciences.fr

| Ionic Liquid Catalyst | Reactants | Conditions | Product | Yield (%) | Reference |

| [BMIm]BF₄ | Anthranilic acid, Carboxylic acid, Aniline (B41778) | Solvent-free | 4(3H)-Quinazolinone | High | researchgate.net |

| 1-(4-sulfonic)-benzyl-3-methylimidazolium hydrogen sulfate | 2-Aminobenzoic acid, Acyl chloride, Ammonium acetate | Microwave, One-pot | 2-Substituted-4(3H)-quinazolinone | 81-95 | sioc-journal.cn |

| [bmim]Br | 2-Aminobenzothiazole, Isatoic anhydride, Aldehyde | 130°C | 3-(2′-benzothiazolo)-2,3-dihydroquinazolin-4(1H)-one | High | academie-sciences.fr |

Catalytic Strategies in Quinazolinone Synthesis

Various catalytic systems have been developed to enhance the efficiency and selectivity of quinazolinone synthesis. These strategies often involve metal catalysts or organocatalysts that facilitate key bond-forming steps.

For instance, a copper-catalyzed domino reaction of alkyl halides and anthranilamides under air affords 2-substituted quinazolin-4(3H)-ones in good to excellent yields. organic-chemistry.org Another copper-catalyzed method involves the reaction of 2-arylindoles with amines or ammonium in the presence of oxygen. organic-chemistry.org Palladium catalysts have also been employed in a three-component reaction of 2-aminobenzamides, aryl halides, and tert-butyl isocyanide to construct quinazolin-4(3H)-ones. organic-chemistry.org

Metal-free catalytic systems have also gained attention. Molecular iodine has been used to catalyze the oxidative coupling of 2-aminobenzamides with aryl methyl ketones to yield 2-aryl quinazolin-4(3H)-ones. organic-chemistry.orgorganic-chemistry.org The selectivity of this reaction is highly dependent on the amount of iodine used. organic-chemistry.org Furthermore, a one-pot three-component reaction of isatoic anhydride, amines, and aldehydes in the presence of iodine has been reported for the synthesis of 4(3H)-quinazolinones. researchgate.net

| Catalyst | Reactants | Key Features | Reference |

| Copper(I) bromide | Alkyl halides, Anthranilamides | Domino reaction under air | organic-chemistry.org |

| Palladium | 2-Aminobenzamides, Aryl halides, tert-Butyl isocyanide | Isocyanide insertion/cyclization | organic-chemistry.org |

| Molecular Iodine | 2-Aminobenzamides, Aryl methyl ketones | Metal-free, oxidative coupling | organic-chemistry.orgorganic-chemistry.org |

| [Cp*IrCl₂]₂ | o-Aminobenzamides | Oxidative cyclization under hydrogen transfer conditions | ujpronline.com |

Novel Synthetic Pathways and Reagents for 3-methyl-4(3H)-Quinazolinone Analogs

Utilization of 5(4H)-Oxazolones

5(4H)-Oxazolones have proven to be versatile building blocks for the synthesis of various heterocyclic compounds, including quinazolinone derivatives. nih.govajrconline.org A notable application is the synthesis of new 4(3H)-quinazolinone derivatives containing a 2-imidazolin-5-one ring. nih.govmdpi.com This synthesis involves the reaction of 2-hydrazino-3-methyl-4(3H)-quinazolinone with 2-phenyl-5(4H)-oxazolone derivatives. mdpi.com The 2-hydrazino-3-methyl-4(3H)-quinazolinone acts as a nucleophile, attacking the carbonyl group of the oxazolone (B7731731) ring, leading to ring cleavage and subsequent formation of the 2-imidazolin-5-one ring. mdpi.com

The initial 2-hydrazino-3-methyl-4(3H)-quinazolinone can be prepared from anthranilic acid and methyl isothiocyanate, followed by reaction with hydrazine hydrate. mdpi.com The 2-phenyl-5(4H)-oxazolone derivatives are typically synthesized from hippuric acid, acetic anhydride, sodium acetate, and an appropriate aldehyde or ketone. mdpi.com

Reactions Involving Isatoic Anhydride Derivatives

Isatoic anhydride is a widely used and versatile precursor for the synthesis of quinazolinone derivatives due to its reactivity towards nucleophiles. acgpubs.orgtandfonline.com The reaction of isatoic anhydride with amines leads to the formation of 2-aminobenzamide intermediates, which can then be cyclized to form the quinazolinone ring. acgpubs.org

A one-pot, three-component reaction of isatoic anhydride, an amine, and an aldehyde is a common and efficient strategy for synthesizing 2,3-disubstituted quinazolin-4(3H)-ones. researchgate.net For example, reacting isatoic anhydride with methylamine (B109427) and an appropriate aldehyde can yield 3-methyl-4(3H)-quinazolinone analogs. In one documented procedure, isatoic anhydride, methylamine, and an aldehyde, in the presence of iodine and acetic acid, are refluxed to produce the corresponding quinazolinone. researchgate.net Another approach involves a one-pot three-component reaction of isatoic anhydride, methylamine, and dimethyl sulfoxide (B87167) (DMSO) with hydrogen peroxide as an oxidant, which yielded 3-methylquinazolin-4(3H)-one. nih.gov

| Starting Material | Reagents | Product | Key Feature | Reference |

| Isatoic anhydride | Methylamine, Aldehyde, Iodine, Acetic Acid | 2,3-Disubstituted quinazolin-4(3H)-one | One-pot, three-component reaction | researchgate.net |

| Isatoic anhydride | Methylamine, DMSO, H₂O₂ | 3-Methylquinazolin-4(3H)-one | One-pot, three-component oxidative reaction | nih.gov |

Multi-component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials, minimizing waste and saving time and resources. ujpronline.com MCRs have been extensively applied to the synthesis of quinazolinone derivatives.

A prominent example is the one-pot, three-component synthesis of 4(3H)-quinazolinones from isatoic anhydride, an amine, and an aldehyde. researchgate.nettandfonline.com This reaction can be catalyzed by various reagents, including iodine. researchgate.net The use of ionic liquids can also promote these MCRs, often leading to higher yields and easier product isolation. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com For instance, the three-component condensation of 2-aminobenzothiazole, isatoic anhydride, and an aldehyde in the ionic liquid [bmim]Br provides a high-yielding and environmentally friendly route to novel quinazolinone analogs. academie-sciences.fr

Another MCR approach involves the reaction of arenediazonium salts, nitriles, and bifunctional aniline derivatives to produce diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones. acs.org This metal-free domino reaction proceeds through the formation of three C-N bonds in a single pot. acs.org

Oxidative Cyclization Reactions

Oxidative cyclization reactions represent another important avenue for the synthesis of quinazolinones, often involving the formation of a C-N or C-C bond under oxidative conditions. These methods can utilize a variety of oxidants and starting materials.

One such method involves the iodine-catalyzed oxidative coupling of 2-aminobenzamides with aryl methyl ketones, using molecular oxygen as the oxidant, to produce 2-aryl quinazolin-4(3H)-ones. organic-chemistry.org The reaction proceeds through the formation of a Schiff base intermediate followed by cyclization. organic-chemistry.org Another approach utilizes a combination of K₂S₂O₈ and (diacetoxy)iodobenzene for the oxidative synthesis of fused quinazolinones from N-pyridylindoles. ujpronline.com

A sustainable approach for the synthesis of quinazolin-4(3H)-one involves the use of H₂O₂ as an oxidant with DMSO as a carbon source in the reaction of 2-amino-N-methylbenzamide. nih.gov This method has been successfully applied to the one-pot synthesis of 3-methylquinazolin-4(3H)-one from isatoic anhydride and methylamine. nih.gov Furthermore, a consecutive oxidative cyclization/ring-opening of anilines and methyl ketones has been developed, where the methyl ketone serves as both an acyl and a C1 source. acs.org

| Starting Materials | Oxidant/Catalyst | Key Features | Reference |

| 2-Aminobenzamides, Aryl methyl ketones | I₂ / O₂ | Metal-free, sp³ C-H amination | organic-chemistry.org |

| N-Pyridylindoles | K₂S₂O₈ / (Diacetoxy)iodobenzene | Synthesis of fused quinazolinones | ujpronline.com |

| 2-Amino-N-methylbenzamide, DMSO | H₂O₂ | Sustainable, DMSO as carbon source | nih.gov |

| Anilines, Methyl ketones | DMSO | Splitting of methyl ketone, Multicomponent reaction | acs.org |

Ring-Opening and Recyclization Mechanisms

The synthesis of 4(3H)-quinazolinones and their derivatives through ring-opening and recyclization reactions represents a significant and versatile strategy in heterocyclic chemistry. This approach typically involves the use of a pre-existing heterocyclic or carbocyclic ring system which, upon reaction with appropriate reagents, undergoes cleavage and subsequent intramolecular cyclization to form the desired quinazolinone framework. Key precursors in these methodologies include isatoic anhydrides, benzoxazinones, and even indoles, each offering a distinct mechanistic pathway to the target molecule.

Mechanism via Isatoic Anhydride

Isatoic anhydride is a widely utilized precursor for quinazolinone synthesis. The general mechanism commences with the nucleophilic attack of an amine on one of the carbonyl groups of the anhydride. For the synthesis of 3-methyl-4(3H)-quinazolinone, methylamine serves as the nucleophile.

The proposed mechanism proceeds through the following steps:

Nucleophilic Attack and Ring Opening : The primary amine (e.g., methylamine) attacks the more electrophilic C-4 carbonyl group of the isatoic anhydride. This leads to the opening of the heterocyclic ring and the formation of a 2-aminobenzamide intermediate after decarboxylation (loss of CO2). aurigeneservices.comresearchgate.net

Intermediate Formation : The reaction generates a key intermediate, an N-substituted 2-aminobenzamide. researchgate.net The stability and reactivity of this intermediate are crucial for the subsequent cyclization step.

Recyclization : The newly formed 2-aminobenzamide derivative then reacts with a one-carbon source (like an orthoester or aldehyde) or undergoes cyclization through other means. For instance, in a one-pot reaction with an isocyanide and a palladium catalyst, the intermediate undergoes oxidative isocyanide-insertion followed by cyclization to yield the 2-amino-4(3H)-quinazolinone core. rsc.orgrsc.org A plausible mechanism involves the nucleophilic attack of the primary amine on the isatoic anhydride's carbonyl group, followed by ring opening and decarboxylation to produce an intermediate compound. aurigeneservices.com This intermediate then undergoes further reactions, such as cyclization, to form the final quinazolinone product. aurigeneservices.com

The versatility of this method allows for the synthesis of a wide array of substituted quinazolinones by varying the starting amine and any subsequent coupling partners.

Table 1: Selected Examples of Quinazolinone Synthesis via Isatoic Anhydride Ring-Opening

| Starting Amine | Second Reagent/Catalyst | Product | Yield (%) | Reference |

| Benzylamine | NCTS, LiHMDS | 2-Amino-3-benzylquinazolin-4(3H)-one | Good | aurigeneservices.com |

| Various amines | Pd(OAc)2, Ag2CO3, Isocyanides | 2-Substituted-amino-4(3H)-quinazolinones | Moderate to Excellent | rsc.org |

| Acyl hydrazines | TBBDA, Aromatic aldehydes | Quinazolinone benzamides | Excellent | researchgate.net |

| NCTS: N-cyano-4-methyl-N-phenylbenzenesulfonamide, TBBDA: Tribromoisocyanuric acid, LiHMDS: Lithium bis(trimethylsilyl)amide |

Mechanism via Benzoxazinone Recyclization

Another prevalent strategy involves the transformation of a 2-substituted-4H-3,1-benzoxazin-4-one into a 3-substituted-4(3H)-quinazolinone. This method is particularly effective for installing substituents at both the N-3 and C-2 positions of the quinazolinone ring.

The mechanism is generally understood as a two-step process:

Nucleophilic Addition and Ring Opening : An amine, such as methylamine, performs a nucleophilic attack on the C-4 carbonyl carbon of the benzoxazinone ring. This addition leads to the cleavage of the C-O bond and the opening of the oxazinone ring, forming an N-acyl-2-aminobenzamide intermediate.

Intramolecular Cyclization and Dehydration : The intermediate undergoes an intramolecular cyclization where the nitrogen from the opened amine attacks the newly formed amide carbonyl. Subsequent elimination of a water molecule results in the formation of the thermodynamically stable six-membered pyrimidine (B1678525) ring of the quinazolinone system. researchgate.netresearchgate.net

This reaction is often facilitated by heating, sometimes in the presence of a catalyst or a green solvent system like deep eutectic solvents (DES), which can stabilize the intermediates. researchgate.netresearchgate.net

Table 2: Synthesis of 3-Substituted Quinazolinones from Benzoxazinones

| Benzoxazinone | Amine | Conditions | Yield (%) | Reference |

| 2-Methyl-4H-3,1-benzoxazin-4-one | Primary amines | Choline Chloride:Urea (DES), 80 °C | 53-84 | researchgate.net |

| 2-Methyl-4H-3,1-benzoxazin-4-one | Substituted aromatic amines | Choline Chloride:Urea (DES) | 60-72 | researchgate.net |

Mechanism via Indole (B1671886) Ring-Opening and Recyclization

A more recent and innovative approach utilizes 3-methylindoles as the starting material to construct the quinazolinone scaffold. This transformation is a complex oxidative process involving the cleavage of the indole's C2-C3 bond.

The proposed systematic process involves several key stages: acs.org

Oxygenation and Nitrogenation : The reaction, typically catalyzed by n-Bu4NI with an oxidant like tert-butyl hydroperoxide (TBHP), initiates the functionalization of the indole ring. acs.orgorganic-chemistry.org

Ring-Opening : The oxidative conditions promote the cleavage of the C2-C3 bond of the indole ring, leading to a transient intermediate.

Recyclization : This intermediate then reacts with a primary amine present in the mixture. A series of intramolecular rearrangements and cyclization steps afford the final quinazolinone product. acs.orgorganic-chemistry.org

This method represents a selective functionalization of C–C═C bonds to form N–C═O bonds, demonstrating a novel synthetic route from readily available indoles to complex heterocyclic structures. acs.org

Table 3: Synthesis of Quinazolinones from 3-Methylindoles

| 3-Methylindole Substrate | Primary Amine | Conditions | Yield (%) | Reference |

| 3-Methylindole | n-Butylamine | n-Bu4NI, TBHP, 100 °C | 80 | acs.org |

| 5-Bromo-3-methylindole | Benzylamine | n-Bu4NI, TBHP, 100 °C | 75 | acs.org |

| 5-Methoxy-3-methylindole | Cyclohexylamine | n-Bu4NI, TBHP, 100 °C | 82 | acs.org |

Elucidation and Confirmation of Molecular Structure of 3 Methyl 4 3h Quinazolinone and Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular framework, functional groups, and electronic environment of 3-methyl-4(3H)-quinazolinone and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the connectivity and chemical environment of atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 3-methyl-4(3H)-quinazolinone, the protons of the quinazolinone ring system exhibit characteristic chemical shifts. Aromatic protons typically appear as multiplets in the downfield region, approximately between δ 7.40 and 8.42 ppm. The methyl group protons at the N-3 position are observed as a distinct singlet further upfield, generally around δ 3.55 ppm. For instance, in one study, the ¹H NMR spectrum in DMSO-d₆ showed a singlet for the N-methyl group at 3.55 ppm and aromatic protons in the range of 7.55-8.42 ppm. acs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C=O) of the quinazolinone ring is typically observed at a downfield chemical shift, around δ 161.89 ppm. acs.org The carbons of the aromatic rings resonate in the region of approximately δ 120 to 150 ppm. The methyl carbon at the N-3 position gives a signal at a much higher field, around δ 34.76 ppm. acs.org

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish the connectivity between protons and carbons, further confirming the assigned structure. These methods are particularly useful for complex derivatives where spectral overlap in 1D spectra can make assignments challenging.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| N-CH₃ | 3.55 (s, 3H) | 34.76 | acs.org |

| Ar-H | 8.42 (s, 1H), 8.21 (dd, J = 7.9, 2.0 Hz, 1H), 7.87 (m, 1H), 7.72 (d, J = 7.5 Hz, 1H), 7.55-7.65 (m, 1H) | 122.68, 127.07, 128.16, 128.37, 135.35, 149.36, 149.66 | acs.org |

| C=O | - | 161.89 | acs.org |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The spectrum of 3-methyl-4(3H)-quinazolinone displays several characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group is typically observed in the range of 1650-1690 cm⁻¹. acs.orgorientjchem.org Aromatic C-H stretching vibrations are usually seen above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹. orientjchem.org The C=N stretching vibration of the quinazolinone ring is also a key feature, often found around 1575-1612 cm⁻¹. acs.orgorientjchem.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C=O (Amide) | Stretching | 1650 - 1690 | acs.orgorientjchem.org |

| Aromatic C-H | Stretching | > 3000 | orientjchem.org |

| Aliphatic C-H (CH₃) | Stretching | < 3000 | orientjchem.org |

| C=N | Stretching | 1575 - 1612 | acs.orgorientjchem.org |

| C=C (Aromatic) | Stretching | ~1610 | orientjchem.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Quinazolinone derivatives typically exhibit characteristic absorption bands in the UV region. These bands arise from π-π* and n-π* electronic transitions within the aromatic system and the carbonyl group. The absorption maxima (λ_max) for 3-methyl-4(3H)-quinazolinone derivatives are generally observed in the range of 218-320 nm. orientjchem.orgmdpi.com The specific positions and intensities of these bands can be influenced by the substituents on the quinazolinone ring.

Mass Spectrometry (MS, HRMS, GCMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of 3-methyl-4(3H)-quinazolinone, the molecular ion peak (M⁺) is observed at an m/z value corresponding to its molecular weight (160.17 g/mol ). acs.orgnist.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. acs.orgrsc.orgnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze volatile derivatives and provides both retention time and mass spectral data for identification. mdpi.com

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the stoichiometry of the synthesized 3-methyl-4(3H)-quinazolinone and its derivatives, confirming their purity and elemental composition. researchgate.net

| Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|

| C | 64.28 | - | researchgate.net |

| H | 5.14 | - | researchgate.net |

| N | 14.28 | - | researchgate.net |

Investigations into Structure Activity Relationships Sar and Molecular Design of 3 Methyl 4 3h Quinazolinone Scaffolds

Positional Substitution Effects on Molecular Functionality (e.g., C-2, N-3, Benzene (B151609) Ring Substitutions)

The biological activity of the 3-methyl-4(3H)-quinazolinone scaffold is highly dependent on the nature and position of its substituents. While the methyl group at the N-3 position is a defining feature of the subject compounds, further modifications at the C-2 position and the benzene ring are common strategies to fine-tune their pharmacological effects.

The reactivity of the quinazolinone ring is influenced by tautomeric effects; a methyl group at the C-2 position can extend this effect by creating an exomethylene carbon, which enhances the reactivity of the substituted 4(3H)-quinazolinone for further functionalization. nih.gov The N-3 position is also a key site for modulation. In the broader class of 4(3H)-quinazolinones, attaching a substituted aromatic ring at this position is often considered essential for activities like anticonvulsant effects. unipa.it The introduction of various heterocyclic moieties at position 3 has also been shown to enhance chemotherapeutic activity. omicsonline.orgnih.gov

Substitutions on the benzene portion of the quinazolinone nucleus, particularly at positions 6 and 8, are also significant. nih.govnih.gov For example, the presence of a halogen atom at these positions can improve antimicrobial activities. nih.gov The strategic placement of different functional groups at these key positions allows for the systematic optimization of the molecule's interaction with biological targets.

Influence of Heterocyclic Moieties and Side Chains at N-3 Position

While this article focuses on the 3-methyl derivative, understanding the influence of larger substituents at the N-3 position in the general 4(3H)-quinazolinone class provides crucial SAR insights. The N-3 position is frequently targeted for introducing diverse side chains and heterocyclic rings to modulate bioactivity.

Research has shown that linking five-membered heterocyclic rings such as oxadiazoles, thiadiazoles, and triazoles to the N-3 position can confer potent anticonvulsant activity. nih.gov In one study, a series of compounds with different five-membered heterocycles at N-3 were synthesized, and several were found to be active in anticonvulsant screening models. nih.gov Other research has explored linking moieties like thiazole (B1198619), pyrazole (B372694), and imidazole (B134444) to the N-3 position, yielding compounds with significant antibacterial activity. unipa.it For example, certain 3-(4-(chloromethyl)thiazol-2-yl)quinazolin-4(3H)-ones showed good activity against both gram-positive and gram-negative bacteria. unipa.it

Beyond heterocyclic systems, aliphatic side chains have also been investigated. In a series of 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones, compounds bearing aliphatic side chains at N-3 were found to be more active as anti-inflammatory agents than those with aromatic side chains. omicsonline.org The nature of the N-3 substituent is thus a critical determinant of the resulting compound's pharmacological profile.

Table 1: Effect of N-3 Position Substituents on Biological Activity of 4(3H)-Quinazolinones

| N-3 Substituent Type | Heterocyclic Example | Biological Activity Noted | Reference(s) |

|---|---|---|---|

| Five-membered Heterocycle | 1,3,4-Oxadiazole | Anticonvulsant | nih.gov, unipa.it |

| Five-membered Heterocycle | Thiazole | Antibacterial | unipa.it |

| Aliphatic Chain | Various | Anti-inflammatory | omicsonline.org |

| Aromatic Ring | Substituted Phenyl | Anticonvulsant | unipa.it |

Modifications at C-2 Position and their Functional Implications

The C-2 position of the 3-methyl-4(3H)-quinazolinone scaffold is a primary site for introducing structural diversity to modulate biological function. A common synthetic strategy involves using 2-(chloromethyl)-3-methylquinazolin-4(3H)-one as a versatile intermediate, allowing for the attachment of various functional groups through the methylene (B1212753) linker. tandfonline.comsemanticscholar.org

In a study aimed at developing new epidermal growth factor receptor (EGFR) inhibitors, a series of 3-methylquinazolinone derivatives were synthesized with different moieties attached to the C-2 methyl group. tandfonline.com The results demonstrated that the nature of this substituent significantly influenced the antiproliferative activity. For instance, compound 4d (3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide) exhibited potent activity against several tumor cell lines, with IC₅₀ values superior to the standard drug Gefitinib in some cases. tandfonline.comsemanticscholar.org

Other modifications at the C-2 position include the introduction of heterocyclic derivatives. One study achieved this by first brominating the C-2 methyl group and then substituting it with heterocycles like imidazole, triazole, and thiazole, leading to derivatives with antibacterial and antifungal effects. mdpi.com The introduction of a thiophene (B33073) ring at C-2 has also been explored, resulting in compounds with antitumor activity. acgpubs.org These findings underscore the critical role of the C-2 substituent in defining the therapeutic potential of 3-methyl-4(3H)-quinazolinone derivatives.

Table 2: Antiproliferative Activity of C-2 Modified 3-methyl-4(3H)-quinazolinone Derivatives

| Compound | C-2 Substituent Structure | Target Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| 4d | 3-fluoro-N-(4-((...)-methoxy)phenyl)benzamide | MCF-7 | 0.87 | tandfonline.com |

| 4d | 3-fluoro-N-(4-((...)-methoxy)phenyl)benzamide | A549 | 2.55 | tandfonline.com |

| 4d | 3-fluoro-N-(4-((...)-methoxy)phenyl)benzamide | A431 | 3.48 | tandfonline.com |

| Gefitinib (Control) | - | MCF-7 | 15.21 | tandfonline.com |

IC₅₀ represents the concentration required for 50% inhibition of cell growth.

Strategic Incorporations of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of substituents on the 3-methyl-4(3H)-quinazolinone scaffold play a pivotal role in its biological activity. The strategic placement of electron-withdrawing groups (EWGs) versus electron-donating groups (EDGs) can dramatically alter a molecule's potency and efficacy.

Several studies have shown that the introduction of EWGs often enhances biological activity. For example, in the development of antifungal agents, incorporating an EWG like a trifluoromethyl group at the C-2 position of the 4(3H)-quinazolinone scaffold was found to be beneficial for improving activity. nih.gov Further research revealed that attaching an EWG to the benzene ring of the quinazolinone core significantly boosted antifungal efficacy when compared to an EDG. nih.gov A similar trend was observed for antimycobacterial activity, where lipophilic EWGs on the benzene ring were highly advantageous, whereas EDGs were not well-tolerated. nih.gov

In synthetic chemistry, the nature of these groups can also affect reaction outcomes. For instance, in the synthesis of 3-phenylquinazolin-4(3H)-one derivatives, substrates with EDGs like methoxy (B1213986) (-OMe) and methyl (-Me) on the N-phenyl ring gave high product yields, while those with EWGs had a comparatively lower yield. nih.gov Conversely, in other reaction types, strong EWGs like a nitro group can retard the reaction. chim.it This highlights the dual importance of electronic effects on both biological function and synthetic accessibility.

Table 3: Influence of Electronic Group Type on Biological Activity

| Scaffold Position | Group Type | Example Group | Observed Effect | Biological Activity | Reference(s) |

|---|---|---|---|---|---|

| Benzene Ring | EWG | Halogens, -CF₃ | Enhanced Potency | Antifungal, Antimycobacterial | nih.gov |

| Benzene Ring | EDG | -OCH₃, -CH₃ | Reduced Potency | Antifungal, Antimycobacterial | nih.gov |

| C-2 Position | EWG | -CF₃ | Enhanced Potency | Antifungal | nih.gov |

| N-3 Phenyl Ring | EWG | -F | Lower Reaction Yield | Synthesis | nih.gov |

| N-3 Phenyl Ring | EDG | -OCH₃ | Higher Reaction Yield | Synthesis | nih.gov |

Hybrid Molecule Design Strategies Incorporating the Quinazolinone Core

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, has emerged as a powerful approach in drug design. nih.govnih.gov This technique aims to create novel chemical entities with potentially synergistic or enhanced pharmacological effects. The 3-methyl-4(3H)-quinazolinone scaffold is an excellent candidate for this approach, and has been incorporated into various hybrid structures to target a range of diseases.

One prominent strategy involves fusing the quinazolinone core with other heterocyclic systems. For example, quinazolinone-pyrazole hybrids have been investigated as potential antineoplastic agents, capitalizing on the known anticancer properties of both scaffolds. nih.gov The resulting pyrazolo-[1,5-c]quinazolinone derivatives showed significant antiproliferative activity against non-small cell lung cancer cells. nih.gov

Other successful hybrid designs include linking the quinazolinone moiety to thiazole or triazole rings. rsc.org Quinazolinone-thiazole hybrids have been designed as anticancer agents, with some derivatives showing promising activity against multiple cancer cell lines. rsc.org Similarly, quinazolinone-triazole hybrids have been developed as potential antimicrobial agents. rsc.org These hybrid strategies leverage the established biological activities of each component to create multifunctional molecules with improved therapeutic potential. nih.govrsc.org

Theoretical and Computational Chemistry Studies on 3 Methyl 4 3h Quinazolinone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. rdmodernresearch.com It provides a detailed description of molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding the behavior of compounds like 3-methyl-4(3H)-quinazolinone.

DFT calculations, often employing the B3LYP functional with basis sets such as 6-311++G** or 6-31+G*, have been used to study various quinazolinone derivatives. rdmodernresearch.comsemanticscholar.org For instance, a computational study on 2-methyl-4(3H)quinazolinone (MHQ), an isomer of the title compound, revealed that the quinazolinone ring is planar. rdmodernresearch.com The C–N bond lengths were found to vary between 1.28 and 1.40 Å. rdmodernresearch.com

Vibrational analysis using DFT allows for the assignment of bands observed in experimental FT-IR and FT-Raman spectra. In a study of MHQ, a strong band observed around 1686 cm⁻¹ in the IR spectrum was attributed to the C=O stretching vibration, which shows good correlation with the theoretically predicted spectrum. rdmodernresearch.com

Furthermore, DFT is used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (Egap) is a critical parameter for determining molecular reactivity and stability. A lower energy gap suggests higher reactivity and significant charge transfer interactions within the molecule, which can be linked to its biological activity. rdmodernresearch.comsemanticscholar.org Natural Bond Orbital (NBO) analysis provides further insights into intramolecular interactions. For example, a high stabilization energy E(2) has been predicted for interactions like LP(2)O16 → σ*(N3–C4), indicating significant electron delocalization from the lone pair of the oxygen atom to the antibonding orbital of the adjacent N-C bond. rdmodernresearch.com

| Compound | Parameter | Calculated Value | Significance |

|---|---|---|---|

| 2-methyl-4(3H)quinazolinone (MHQ) | C=O Stretching Frequency (IR) | 1686 cm-1rdmodernresearch.com | Correlates well with experimental spectra, confirming carbonyl group presence. rdmodernresearch.com |

| 2-methyl-4(3H)quinazolinone (MHQ) | C-N Bond Lengths | 1.28 – 1.40 Å rdmodernresearch.com | Indicates partial double bond character within the heterocyclic ring. rdmodernresearch.com |

| Quinazolinone Schiff Base Derivatives | HOMO-LUMO Energy Gap (Egap) | ~4.5 eV semanticscholar.org | Relates to the molecule's electronic stability and reactivity. semanticscholar.org |

| 2-methyl-4(3H)quinazolinone (MHQ) | NBO Interaction E(2) for LP(2)O16 → σ*(N3–C4) | 28.22 kcal/mol rdmodernresearch.com | Shows strong intramolecular charge transfer and electron delocalization. rdmodernresearch.com |

Molecular Docking Investigations on Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how quinazolinone derivatives interact with biological targets such as enzymes and receptors at the molecular level.

Studies have shown that quinazolinone derivatives can bind to various biological targets, explaining their diverse pharmacological activities. For example, docking studies on a series of 2-substituted-3-allyl-4(3H)-quinazolinone derivatives identified the GABA-A receptor as a potential target for their anticonvulsant activity. hilarispublisher.com The binding affinity of these compounds was found to correlate well with their experimentally observed anticonvulsant effects. hilarispublisher.com

In the context of anticancer research, new iodinated 4-(3H)-quinazolinone derivatives were docked into the active site of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. nih.gov The results showed a good correlation between the experimental cytotoxic activity and the calculated binding affinity, with the most potent compounds forming key interactions within the enzyme's active site. nih.gov Similarly, other quinazolinone analogues have been docked against the epidermal growth factor receptor (EGFR) kinase enzyme, a well-known target in cancer therapy. nih.gov These studies help rationalize the structure-activity relationships and guide the design of more potent and selective inhibitors.

| Quinazolinone Derivative Type | Biological Target | Therapeutic Area | Key Finding |

|---|---|---|---|

| 2-Substituted-3-allyl-4(3H)-quinazolinones | GABA-A Receptor | Anticonvulsant hilarispublisher.com | Binding affinity correlated with anticonvulsant activity, suggesting agonistic behavior. nih.govhilarispublisher.com |

| 6-Iodo-2-methylquinazolin-4-(3H)-one derivatives | Dihydrofolate Reductase (DHFR) | Anticancer nih.gov | Good correlation between binding affinity and cytotoxic activity was observed. nih.gov |

| 2-Substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones | EGFR Kinase | Anticancer nih.gov | Active compounds fit well into the EGFR kinase binding site. nih.gov |

| Quinazolinone Schiff base conjugates | Cathepsin B, Collagenase, etc. | Anti-colorectal Cancer nih.gov | Docking simulations identified important interactions with target enzymes. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japer.in This approach is valuable for predicting the activity of new, unsynthesized molecules and for understanding which structural properties are key to their function.

Several QSAR studies have been performed on quinazolinone derivatives to model their anticonvulsant and anticancer activities. In one study, a 2D-QSAR analysis was conducted on a series of quinazolinonyl pyrazolines and isoxazolines with anticonvulsant properties. The resulting model showed a correlation coefficient (r²) of 0.6109 and a predictive correlation coefficient (pred_r²) of 0.6188, indicating a statistically significant model. japer.in Another QSAR study on quinazoline-4(3H)-ones derivatives as anticonvulsants achieved a robust model with an r² of 0.899 and a predictive r² of 0.7406. ufv.br The descriptors in the model indicated that the activity was influenced by factors related to molecular size and electronic properties. ufv.br

In the field of anticancer drug design, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been applied to 4(3H)-quinazolinone derivatives targeting the enzyme thymidylate synthase. nih.gov These models provide 3D contour maps that visualize regions where steric bulk or electrostatic charge would enhance or diminish biological activity, offering a clear guide for structural optimization. nih.govnih.gov

| Statistical Parameter | Value | Description |

|---|---|---|

| R² (Determination Coefficient) | 0.899 | Indicates that ~90% of the variance in activity is explained by the model. |

| R²adj (Adjusted R²) | 0.888 | R² adjusted for the number of descriptors in the model. |

| Q² (Cross-validated R²) | 0.866 | Measures the internal predictive ability of the model. |

| R²pred (External Prediction R²) | 0.7406 | Measures the model's ability to predict the activity of an external test set. |

| F (Variance Ratio) | 82.03 | Indicates the statistical significance of the model. |

Conceptual Density Functional Theory (CDFT) for Chemical Reactivity Analysis

Conceptual Density Functional Theory (CDFT) provides a framework for defining and calculating chemical concepts such as electronegativity and hardness from DFT. mdpi.com These reactivity indices are powerful tools for the semi-quantitative study of organic reactivity. mdpi.com

CDFT has been applied to quinazolinone derivatives to understand their chemical reactivity. semanticscholar.orgnih.govnih.gov Global reactivity descriptors calculated from the energies of the HOMO and LUMO orbitals include electronegativity (χ), chemical hardness (η), softness (S), and the global electrophilicity index (ω). semanticscholar.org

Electronegativity (χ) measures the ability of a molecule to attract electrons.

Chemical Hardness (η) measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap. semanticscholar.org

Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability.

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons.

These descriptors have been calculated for various quinazolinone Schiff base derivatives to correlate their structure with cytotoxic activity. semanticscholar.org In other studies, CDFT, through the "Koopmans in DFT" (KID) approximation, has been used to supplement experimental findings on the reactivity of metal complexes of quinazolinone-derived Schiff bases, providing theoretical support for their observed anticancer activities. nih.govnih.govresearchgate.net

| Descriptor | Symbol | Definition | Significance |

|---|---|---|---|

| Electronegativity | χ | χ ≈ -(EHOMO + ELUMO)/2 | Measures the tendency to attract electrons. |

| Chemical Hardness | η | η ≈ (ELUMO - EHOMO)/2 | Measures resistance to charge transfer. |

| Softness | S | S = 1 / (2η) | Reciprocal of hardness, indicates polarizability. |

| Electrophilicity Index | ω | ω = χ² / (2η) | Global index of electrophilic character. |

Mechanistic Studies of Chemical Reactions Involving 3 Methyl 4 3h Quinazolinone

Proposed Mechanisms for Quinazolinone Core Formation

The synthesis of the 4(3H)-quinazolinone scaffold, the foundational structure of 3-methyl-4(3H)-quinazolinone, can be achieved through various synthetic routes. The mechanisms often depend on the starting materials and reaction conditions.

One of the most common methods involves the cyclization of anthranilic acid derivatives. A two-step approach frequently begins with the synthesis of a 2-methyl-4H-3,1-benzoxazin-4-one intermediate from anthranilic acid and acetic anhydride (B1165640). researchgate.net This benzoxazinone (B8607429) is then subjected to reaction with an appropriate amine. The proposed mechanism involves a nucleophilic attack by the amine on the carbonyl carbon of the benzoxazinone, leading to the opening of the oxazinone ring. tandfonline.com Subsequent intramolecular cyclization and elimination of a water molecule yield the final 2,3-substituted-4(3H)-quinazolinone. tandfonline.com

Another established route is the Niementowski synthesis, which traditionally involves heating anthranilic acid with amides like formamide (B127407). omicsonline.org The reaction is believed to proceed through an o-amidobenzamide intermediate before cyclizing. omicsonline.org Modern variations of this approach utilize different reagents and catalysts to improve efficiency. For instance, a one-pot synthesis can be achieved by reacting 2-aminobenzoic acid, an organic acid, and ammonium (B1175870) hexafluorophosphate. researchgate.net

Copper-catalyzed reactions provide an alternative pathway. A proposed mechanism for the synthesis of quinazolinones from 2-halobenzoic acids and amidines involves a copper(I) catalyst. core.ac.uk The mechanism is thought to proceed through the coordination of the 2-halobenzoic acid to the copper catalyst, followed by oxidative addition and complexation with the amidine. core.ac.uk A subsequent reductive elimination step forms an N-arylation product, which then undergoes intramolecular cyclization to afford the quinazolinone core. core.ac.uk

Enzymatic and bioinspired catalytic systems have also been developed. For example, a laccase/DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) system can be used for the aerobic oxidative cyclization of o-anthranilamides with aldehydes. researchgate.net This process occurs in two main steps: an initial chemical cyclization to form a dihydroquinazolinone intermediate, followed by a chemoenzymatic oxidation to yield the final quinazolinone product. researchgate.net

| Synthetic Approach | Key Starting Materials | General Conditions/Catalysts | Brief Mechanistic Outline | Reference |

|---|---|---|---|---|

| From Benzoxazinone Intermediate | Anthranilic Acid, Acetic Anhydride, Amine | Heating, often in a deep eutectic solvent (DES) | Formation of a benzoxazinone, followed by amine-induced ring opening and recyclization. tandfonline.com | tandfonline.comresearchgate.net |

| Copper-Catalyzed Coupling | 2-Halobenzoic Acid, Amidine | Copper(I) salt (e.g., CuI), Base (e.g., Cs2CO3) | Copper-catalyzed N-arylation followed by intramolecular cyclization. core.ac.uk | core.ac.uk |

| Bioinspired Oxidative Cyclization | o-Anthranilamide, Aldehyde | Laccase/DDQ, O2 or air | Initial chemical cyclization to a dihydro-intermediate, followed by enzymatic oxidation. researchgate.net | researchgate.net |

| Niementowski-type Reaction | Anthranilic Acid, Formamide | Heating | Proceeds via an o-amidobenzamide intermediate which cyclizes with the elimination of water. omicsonline.org | omicsonline.org |

Bromination Mechanisms of 3-methyl-4(3H)-Quinazolinone and its Derivatives in Aqueous Acidic Solutions

The bromination of 4(3H)-quinazolinone and its N-methylated derivatives, including 3-methyl-4(3H)-quinazolinone, has been studied kinetically in aqueous acidic solutions. acs.orgdocumentsdelivered.com The mechanism of this electrophilic substitution reaction is highly dependent on the acidity of the medium, which dictates the nature of the reacting substrate species.

For 3-methyl-4(3H)-quinazolinone, the reaction with bromine in aqueous acid leads primarily to substitution at the 6-position of the benzene (B151609) ring. The kinetics of this reaction show a complex dependence on pH. documentsdelivered.comresearchgate.net

At lower acidities (pH > 2), the bromination rate is essentially independent of the pH. documentsdelivered.com This suggests that the reaction proceeds via the attack of molecular bromine (Br₂) on the neutral, unprotonated form of 3-methyl-4(3H)-quinazolinone. The quinazolinone ring, particularly the benzene portion, is activated towards electrophilic substitution.

As the acidity of the solution increases (pH < 2), the rate of bromination decreases. documentsdelivered.com This rate depression is attributed to the protonation of the quinazolinone substrate. The primary site of protonation is the N-1 nitrogen atom, forming a conjugate acid. This protonated species is significantly less reactive towards electrophilic attack by bromine because the positive charge deactivates the ring system. documentsdelivered.com

In moderately acidic to neutral solutions (pH > 2): Electrophilic attack of Br₂ occurs on the neutral 3-methyl-4(3H)-quinazolinone molecule. This is the dominant and faster pathway.

In strongly acidic solutions (pH < 2): The substrate exists predominantly as its conjugate acid (protonated at N-1). This cation is deactivated and reacts much more slowly, if at all, with bromine, leading to a decrease in the observed reaction rate. documentsdelivered.com

Studies on related compounds like the parent 4(3H)-quinazolinone show similar behavior, where bromination occurs on the free base and is inhibited by protonation. acs.orgdocumentsdelivered.com The presence of the methyl group at the N-3 position in 3-methyl-4(3H)-quinazolinone does not fundamentally alter this mechanistic behavior concerning bromination on the carbocyclic ring. documentsdelivered.com

| Substrate | pH Range | Reacting Species | Kinetic Behavior | Reference |

|---|---|---|---|---|

| 3-methyl-4(3H)-Quinazolinone | > 2 | Neutral Molecule | Rate is pH-independent; reaction is relatively fast. | documentsdelivered.com |

| < 2 | Conjugate Acid (N-1 Protonated) | Rate decreases with increasing acidity; reaction is suppressed. | documentsdelivered.com | |

| 4(3H)-Quinazolinone (Parent) | > 2 | Neutral Molecule | Rate is pH-independent; attack of Br₂ on the free base. | acs.orgdocumentsdelivered.com |

| < 2 | Conjugate Acid | Rate is suppressed due to deactivation by protonation. | acs.orgdocumentsdelivered.com |

Tautomeric Interactions and their Impact on Reactivity (e.g., Lactam-Lactim Tautomerism)

Tautomerism is a critical concept in understanding the reactivity of quinazolinone systems. Specifically, 4(3H)-quinazolinones can exhibit lactam-lactim tautomerism, an equilibrium between an amide (lactam) form and an iminol (lactim) form. uob.edu.ly The position of this equilibrium is influenced by factors such as substitution patterns and solvent polarity, which in turn dictates the outcome of chemical reactions. nih.govderpharmachemica.com

For the parent 4(3H)-quinazolinone, two primary tautomers can exist: the 4(3H)-one (lactam) and the 4-hydroxyquinazoline (B93491) (lactim). In the case of 3-methyl-4(3H)-quinazolinone , the presence of the methyl group on the N-3 nitrogen atom effectively "locks" the molecule into the lactam form. omicsonline.org It cannot tautomerize to a 4-hydroxy form in the same manner as the unsubstituted parent compound because the proton on N-3 is replaced by a non-labile methyl group. The structure is fixed as an amide.

This structural fixation has a profound impact on its reactivity compared to the parent quinazolinone:

Alkylation and Acylation: The parent 4(3H)-quinazolinone can undergo reaction at either the N-3 position or the O-4 position, depending on the conditions. In polar solvents, the lactam form tends to predominate, favoring N-acylation. derpharmachemica.comscielo.org.mx Conversely, O-alkylation or O-acylation can occur from the lactim tautomer. nih.govscielo.org.mx For 3-methyl-4(3H)-quinazolinone, reactivity is simplified. Since the N-3 position is already alkylated and the O-4 is a carbonyl oxygen, reactions like further N-alkylation at that position are impossible. Electrophilic attack will preferentially occur elsewhere, such as on the N-1 nitrogen or the benzene ring, as seen in the bromination mechanism. documentsdelivered.com

Reactivity of the Pyrimidine (B1678525) Ring: The fixed lactam structure influences the electronic properties of the entire heterocyclic system. The polarization of the 3,4-double bond is a key feature of the quinazoline (B50416) ring system. nih.govscispace.com In 3-methyl-4(3H)-quinazolinone, the amide character is permanent, affecting the reactivity of substituents, particularly at the 2-position. For example, a methyl group at the C-2 position can exhibit extended tautomeric effects, generating an exomethylene carbon, which enhances the reactivity of the compound. omicsonline.org

Derivatization and Analog Development Strategies from 3 Methyl 4 3h Quinazolinone

Synthesis of Schiff Base Ligands from Quinazolinone Cores

Schiff bases, characterized by the azomethine (C=N) functional group, are commonly synthesized from the quinazolinone core through a condensation reaction. ekb.eg This process typically involves the reaction of an amino-substituted quinazolinone with a suitable aldehyde or ketone. ekb.egresearchgate.net

A prevalent starting material for this synthesis is 3-amino-2-methyl-4(3H)-quinazolinone. researchgate.netnih.govnih.gov For instance, a Schiff base ligand designated as HAMQ, or 3-[[(E)-(3-hydroxyphenyl)-methylidene]amino]-2-methyl-quinazolin-4(3H)-one, was synthesized by reacting 3-amino-2-methyl-4(3H)-quinazolinone with 3-hydroxybenzaldehyde (B18108) in a 1:1 molar ratio. nih.govmdpi.comnih.gov Similarly, other research describes the condensation of 3-amino-2-methyl-4(3H)-quinazolinone with various substituted aldehydes to form a range of Schiff base ligands. nih.govsemanticscholar.org The reaction is often carried out by refluxing the reactants in a solvent like ethyl alcohol. ekb.eg The resulting Schiff bases are valuable as ligands for forming metal complexes and as intermediates for further derivatization. ekb.egnih.gov

| Starting Quinazolinone | Aldehyde/Ketone | Resulting Schiff Base | Reference |

| 3-Amino-2-methyl-4(3H)-quinazolinone | 3-Hydroxybenzaldehyde | 3-[[(E)-(3-hydroxyphenyl)-methylidene]amino]-2-methyl-quinazolin-4(3H)-one (HAMQ) | nih.govmdpi.comnih.gov |

| 3-Amino-2-methyl-4(3H)-quinazolinone | Various substituted aldehydes | Corresponding Schiff base ligands | nih.gov |

| 3-Aryl-2-methylquinazolin-4(3H)-ones | Oxidized to 3-arylquinazolin-4(3H)-one-2-carbaldehydes, then condensed with substituted anilines | Schiff bases (imines) containing quinazoline (B50416) moiety | ekb.eg |

| 6-Iodo/bromo 3-amino-2-methylquinazolin-4(3H)-ones | Various substituted aryl aldehydes | New potentially active Schiff bases | semanticscholar.org |

Complexation with Transition Metal Ions (e.g., Cd(II), Ni(II), Zn(II), Cu(II))

The Schiff base ligands derived from quinazolinones are adept at forming stable complexes with various transition metal ions. nih.gov The complexation enhances the biological efficacy of the parent Schiff base. nih.gov The azomethine nitrogen and other donor atoms within the ligand structure, such as the lactam oxygen or a deprotonated phenolic oxygen, coordinate with the metal center. nih.govnih.gov

Research has detailed the synthesis and characterization of complexes involving the Schiff base HAMQ with cadmium(II), nickel(II), zinc(II), and copper(II). nih.govmdpi.comnih.gov Spectroscopic analysis of these complexes indicated that the bidentate HAMQ ligand coordinates to the metal ion through the lactam oxygen and the azomethine nitrogen. nih.govnih.gov Similarly, other studies have reported the synthesis of diorganotin(IV) complexes where the Schiff base coordinates through the imine nitrogen, lactam oxygen, and a phenolic oxygen. nih.gov These metal complexes often exhibit distinct geometries, such as triclinic crystal systems or octahedral and square planar geometries, depending on the metal ion and ligands involved. nih.govnih.govresearchgate.net

| Schiff Base Ligand | Metal Ion(s) | Coordination Sites | Resulting Complex Geometry | Reference |

| 3-[[(E)-(3-hydroxyphenyl)-methylidene]amino]-2-methyl-quinazolin-4(3H)-one (HAMQ) | Cd(II), Ni(II), Zn(II), Cu(II) | Lactam oxygen, Azomethine nitrogen | Triclinic crystal system | nih.govmdpi.comnih.gov |

| Ligands from 3-amino-2-methyl-4(3H)-quinazolinone and substituted aldehydes | Diorganotin(IV) | Imine nitrogen, Lactam oxygen, Phenolic oxygen | Not specified | nih.gov |

| (E)-4-(2-((6-bromopyridin-2-yl)methylene)hydrazinyl)quinazoline (L¹) | Ni(II) | Not specified | Mononuclear complex | rsc.org |

| (E)-4-(2-((3-fluoropyridin-2-yl)methylene)hydrazinyl) quinazoline (L²) | Mn(II), Ni(II), Cu(II), Zn(II), Cd(II) | Not specified | Mononuclear complexes | rsc.org |

| Ligand from 3-Amino-2-methyl-4(3H)quinazoline and triphenylphosphine | Mn(II), Co(II), Ni(II), Zn(II) | Not specified | Octahedral | researchgate.net |

| Ligand from 3-Amino-2-methyl-4(3H)quinazoline and triphenylphosphine | Cu(II) | Not specified | Square planar | researchgate.net |

Formation of Hydrazine (B178648) and Hydrazone Derivatives

Hydrazine and hydrazone derivatives of quinazolinone represent another significant class of compounds. The synthesis typically begins with a precursor like 2-mercapto-3-methyl quinazoline-4(3H)-one or 2-thioxo-2,3-dihydroquinazolin-4(1H)-one. mdpi.comnih.gov This precursor is reacted with hydrazine hydrate, often under reflux conditions, to displace the thio-group and form the corresponding 2-hydrazinyl-quinazolinone intermediate. mdpi.comnih.gov

This 2-hydrazinyl derivative serves as a key building block for synthesizing a variety of hydrazones. mdpi.com By treating the hydrazinyl intermediate with different carbonyl compounds, such as aromatic or heterocyclic aldehydes and ketones, a diverse library of quinazolinone-hydrazone derivatives can be produced. mdpi.comresearchgate.netepstem.net For example, 2-hydrazinylquinazolin-4(3H)-one has been reacted with compounds like 1-(furan-2-yl)ethan-1-one and 1-(thiophen-2-yl)ethan-1-one in glacial acetic acid to yield the target hydrazones. mdpi.com

| Quinazolinone Precursor | Reagents | Intermediate | Carbonyl Compound | Final Product | Reference |

| 2-Mercapto-3-methyl quinazoline-4(3H)-one | Hydrazine hydrate | 2-Hydrazinyl-3-methylquinazolin-4(3H)-one | Various benzaldehydes | Hydrazone derivatives | nih.gov |

| 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one | Hydrazine hydrate | 2-Hydrazinylquinazolin-4(3H)-one | 1-(Furan-2-yl)ethan-1-one | Hydrazone derivative 4a | mdpi.com |

| 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one | Hydrazine hydrate | 2-Hydrazinylquinazolin-4(3H)-one | 1-(Thiophen-2-yl)ethan-1-one | Hydrazone derivative 4b | mdpi.com |

| 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one | Hydrazine hydrate | 2-Hydrazinylquinazolin-4(3H)-one | Indoline-2,3-dione | Hydrazone derivative 4f | mdpi.com |

| Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate | Hydrazine hydrate | α-[(4-oxoquinazolin-2-yl) thio] acetohydrazide | Various aromatic aldehydes | Hydrazone derivatives | researchgate.netepstem.net |

Synthesis of Thiazole (B1198619) and Pyrimidine (B1678525) Derivatives

Fusing or appending thiazole and pyrimidine rings to the quinazolinone scaffold generates complex heterocyclic systems with unique properties.

Thiazole Derivatives: The synthesis of thiazolo[2,3-b]quinazolinones can be achieved through efficient one-pot, multicomponent reactions. nih.govdovepress.com One such method involves the condensation of 2-aminothiazole, an aldehyde, and a C-H acidic compound like dimedone, often catalyzed by an acid and promoted by microwave irradiation. nih.gov Another strategy involves a multi-step synthesis where a thiazole ring is constructed onto a quinazolinone precursor. For instance, 3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazoline-4(3H)-ones were synthesized by first preparing 2-phenyl-4-(2-aminoethyl)thiazole and then reacting it with a pyridooxazinone intermediate. nih.gov

Pyrimidine Derivatives: Pyrimidine rings can be integrated with the quinazolinone core through various cyclocondensation reactions. A straightforward method involves treating 3-amino-4(3H)-quinazolinone with reagents like diethyl malonate to form pyrimidine derivatives. researchgate.netresearchgate.net Another approach involves the cyclocondensation of a 4-carboxamidine pyrazole (B372694) derivative of quinazolinone with triethylorthoformate to yield a pyrimidine ring. ekb.eg

| Heterocycle | Synthetic Strategy | Reactants | Product Type | Reference |

| Thiazole | Multicomponent domino reaction | 2-Amino-4-phenyl thiazole, Benzaldehyde, Dimedone | Thiazolo[2,3-b]quinazolinone | nih.gov |

| Thiazole | Multi-step synthesis | 2-Phenyl-4-(2-aminoethyl)thiazole, Pyridooxazinone intermediate | Thiazole-containing quinazolinone | nih.gov |

| Pyrimidine | Cyclization | 3-Amino-4(3H)-quinazolinone, Diethyl malonate | Pyrimidine derivative | researchgate.netresearchgate.net |

| Pyrimidine | Cyclocondensation | 4-Carboxamidine pyrazole derivative of quinazolinone, Triethylorthoformate | Pyrimidine derivative | ekb.eg |

Integration with other Heterocyclic Ring Systems (e.g., Isoxazoline (B3343090), Triazole, Thiadiazole)

Molecular hybridization, which combines the quinazolinone core with other heterocyclic systems, is a prominent strategy for developing novel compounds. mdpi.com

Isoxazoline Hybrids: The primary method for synthesizing quinazolinone-isoxazoline hybrids is the 1,3-dipolar cycloaddition reaction. mdpi.comresearchgate.netresearchgate.net This reaction typically occurs between an N-alkenyl or N-alkynyl quinazolinone (the dipolarophile) and a nitrile oxide (the dipole), which is often generated in situ. mdpi.comnih.gov For example, N-allylquinazolin-4(3H)-one has been reacted with various arylnitriloxides to produce a series of 3,5-disubstituted isoxazoline regioisomers in a highly selective manner. mdpi.comresearchgate.net

Triazole Hybrids: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, is a widely used method for conjugating triazoles with quinazolinones. jocpr.com This involves reacting a quinazolinone bearing an azide (B81097) group with a terminal alkyne, or vice versa. jocpr.com For instance, 3-(2-azidoethyl)-2-methylquinazolin-4(3H)-one can be reacted with various alkynes to form quinazolinone-1,2,3-triazole conjugates. jocpr.com Another approach involves nucleophilic substitution, where an intermediate like 2-chloro-N-(4-oxo-2-quinazolin-3(4H)-yl)acetamide is reacted with a triazole-thiol. nih.govmui.ac.ir

Thiadiazole Hybrids: Several synthetic routes exist for creating quinazolinone-thiadiazole derivatives. One method involves the synthesis of a thiosemicarbazide (B42300) derivative from a quinazolinone hydrazide, followed by cyclization with an acid like sulfuric acid to form the 1,3,4-thiadiazole (B1197879) ring. sapub.org Alternatively, a pre-formed 5-(4-aminophenyl)-1,3,4-thiadiazole can be reacted with an intermediate derived from anthranilic acid to build the quinazolinone ring onto the thiadiazole moiety. dergipark.org.tr Another strategy is to link a 1,3,4-thiadiazole ring to the C2 position of the quinazolinone core via a thio-methylene bridge. tandfonline.comtandfonline.com

| Heterocyclic System | Synthetic Strategy | Key Reactants | Product Class | Reference |

| Isoxazoline | 1,3-Dipolar Cycloaddition | N-Allylquinazolin-4(3H)-one, Arylnitriloxides | Quinazolinone–isoxazoline hybrids | mdpi.comresearchgate.net |

| Isoxazole | 1,3-Dipolar Cycloaddition | N-Propargyl quinazoline-4(3H)-one, Nitrile oxides | Quinazolinone-isoxazole hybrids | nih.gov |

| 1,2,3-Triazole | Azide-Alkyne Cycloaddition ("Click" Chemistry) | 3-(2-Azidoethyl)-2-methylquinazolin-4(3H)-one, Various alkynes | Quinazolinone-1,2,3-triazole conjugates | jocpr.com |

| 1,2,4-Triazole | Nucleophilic Substitution | 2-Chloro-N-(4-oxo-2-quinazolin-3(4H)-yl)acetamide, 4-Methyl-4-H-1,2,4-triazole-3-thiol | Quinazolinone-triazole hybrids | nih.govmui.ac.ir |

| 1,3,4-Thiadiazole | Cyclization of Thiosemicarbazide | Quinazolin-4(3H)-one thiosemicarbazide ester, Sulfuric acid | 1,3,4-Thiadiazole derivative | sapub.org |

| 1,3,4-Thiadiazole | Building quinazolinone onto thiadiazole | 5-Bromoanthranilic acid, 5-(4-Aminophenyl)-N-substituted-1,3,4-thiadiazol-2-amines | 1,3,4-Thiadiazole bearing 4(3H)-quinazolinone | dergipark.org.tr |

| 1,3,4-Thiadiazole | S-alkylation | 2-(5-Mercapto-1,3,4-thiadiazol-2-yl)-quinazolin-4(3H)-one, Alkyl halides | 1,3,4-Thiadiazole-S-alkyl derivatives | tandfonline.comtandfonline.com |

Molecular Basis of Biological Interactions and Target Engagement of 3 Methyl 4 3h Quinazolinone Derivatives

Enzyme Inhibition Profiles (e.g., Dihydrofolate Reductase, Protein Kinases, Phosphoinositide 3-kinases)

Derivatives of 3-methyl-4(3H)-quinazolinone have been extensively studied as inhibitors of several key enzyme families, demonstrating their potential in treating a range of diseases, particularly cancer.

Dihydrofolate Reductase (DHFR)